[4-(5-methyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
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Overview
Description
[4-(5-methyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride is a chemical compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-methyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride typically involves the formation of the pyrazole ring followed by the attachment of the phenylmethanamine group. One common method is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . This is followed by a substitution reaction to introduce the phenylmethanamine group.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis or green chemistry approaches to enhance yield and reduce environmental impact . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[4-(5-methyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
[4-(5-methyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(5-methyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction pathways that regulate various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits cytotoxic activities against various cancer cell lines.
Uniqueness
[4-(5-methyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride is unique due to its specific structural features and the range of reactions it can undergo.
Properties
IUPAC Name |
[4-(5-methylpyrazol-1-yl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-9-6-7-13-14(9)11-4-2-10(8-12)3-5-11;/h2-7H,8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGJJQZRBGWKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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